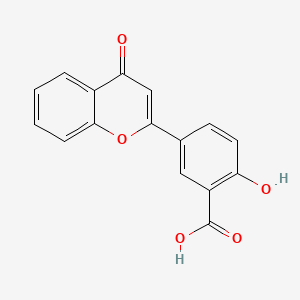

Benzoic acid, 2-hydroxy-5-(4-oxo-4H-1-benzopyran-2-yl)-

Beschreibung

Benzoic acid, 2-hydroxy-5-(4-oxo-4H-1-benzopyran-2-yl)- is a complex organic compound that belongs to the class of benzopyrans This compound is known for its unique chemical structure, which includes a benzoic acid moiety and a benzopyran ring system

Eigenschaften

CAS-Nummer |

126342-64-1 |

|---|---|

Molekularformel |

C16H10O5 |

Molekulargewicht |

282.25 g/mol |

IUPAC-Name |

2-hydroxy-5-(4-oxochromen-2-yl)benzoic acid |

InChI |

InChI=1S/C16H10O5/c17-12-6-5-9(7-11(12)16(19)20)15-8-13(18)10-3-1-2-4-14(10)21-15/h1-8,17H,(H,19,20) |

InChI-Schlüssel |

CBWRCCWYAYFJEL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

2-Hydroxy-5-(4-Oxo-4H-1-benzopyran-2-yl)-benzoesäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe in eine Alkoholgruppe umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am aromatischen Ring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Als Reduktionsmittel werden Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) verwendet.

Substitution: Reagenzien wie Halogene (Cl₂, Br₂) und Nucleophile (NH₃, OH⁻) werden unter geeigneten Bedingungen eingesetzt.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise durch Oxidation Chinone entstehen, während Reduktion Alkohole erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen in den aromatischen Ring einführen.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 2-hydroxy-5-(4-oxo-4H-1-benzopyran-2-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Hydroxy-5-(4-Oxo-4H-1-benzopyran-2-yl)-benzoesäure beinhaltet ihre Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. So beruht ihre antioxidative Aktivität auf ihrer Fähigkeit, freie Radikale abzufangen und oxidativen Stress zu hemmen. In Bezug auf ihre Antikrebswirkungen kann die Verbindung Apoptose in Krebszellen induzieren, indem sie Signalwege wie den MAPK- und mTOR-Weg moduliert.

Wirkmechanismus

The mechanism of action of benzoic acid, 2-hydroxy-5-(4-oxo-4H-1-benzopyran-2-yl)- involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticancer effects, the compound may induce apoptosis in cancer cells by modulating signaling pathways such as the MAPK and mTOR pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Quercetin: Ein Flavonoid mit ähnlichen antioxidativen Eigenschaften.

Ferulasäure: Eine weitere phenolische Verbindung mit entzündungshemmenden und antioxidativen Wirkungen.

Baicalin: Ein Flavon-Glykosid mit verschiedenen pharmakologischen Wirkungen

Einzigartigkeit

2-Hydroxy-5-(4-Oxo-4H-1-benzopyran-2-yl)-benzoesäure ist einzigartig aufgrund ihrer spezifischen chemischen Struktur, die die Eigenschaften von Benzoesäure und Benzopyran kombiniert.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.